(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is recognized for its potential therapeutic applications, particularly in the field of neurological disorders. The presence of a chiral center and specific functional groups contributes to its biological activity and interaction with various biological targets.
The compound can be synthesized from readily available precursors, including 2-chloro-6-fluorobenzyl chloride and amino acids. Various chemical suppliers, such as Sigma-Aldrich and TCI Chemicals, provide this compound for research purposes. The chemical structure is detailed in databases like PubChem and other chemical registries.
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is classified as an amino acid derivative. Its structure includes an amino group, a benzyl moiety substituted with chlorine and fluorine atoms, and a branched aliphatic chain. This classification indicates its potential role in biological processes similar to that of natural amino acids.
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide typically involves the following steps:
The molecular formula of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is . Its structure features:
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide primarily relates to its interaction with biological receptors or enzymes. It may act as an agonist or antagonist depending on its target:
Research indicates that modifications on the benzyl ring influence the pharmacological profile, enhancing selectivity towards certain receptors.
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide (CAS: 1307957-88-5) is a chiral small molecule with systematic IUPAC name (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutanamide. Its molecular formula is C₁₃H₁₈ClFN₂O, with a molecular weight of 272.75 g/mol [1]. The stereodescriptor "(S)" specifies the absolute configuration at the C2 chiral center, where the amino (-NH₂) and methylbutanamide groups are arranged in a specific spatial orientation. This configuration critically influences the molecule's three-dimensional structure and its interaction with biological targets [1] [3].
The compound features three key structural components:
Its stereochemistry is represented in the isomeric SMILES notation: CC(C)[C@@H](N)C(=O)N(CC1=C(C=CC=C1Cl)F)C, where the @@H denotes the S-configuration [1] [3]. This chiral specificity enables selective binding to biological receptors, making the (S)-enantiomer pharmacologically distinct from its (R)-counterpart.
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1307957-88-5 | [1] |
| Molecular Formula | C₁₃H₁₈ClFN₂O | [1] [3] |
| Molecular Weight | 272.75 g/mol | [1] |
| Chiral Center | C2 (S-configuration) | [1] [3] |
| Hydrogen Bond Donor Count | 2 (amino and amide NH) | [3] |
| XLogP3 | ~2.2 (Predicted) | [3] |
This compound emerged from targeted structural optimization efforts focused on halogenated benzylamide scaffolds. Its design leverages the established bioactivity of ortho-halogenated benzyl groups in kinase inhibition and receptor modulation. Specifically, the 2-chloro-6-fluorobenzyl moiety is a strategic modification of simpler benzylamine pharmacophores known for their enhanced metabolic stability and membrane permeability [6] .
Structurally analogous compounds, such as (S)-2-amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide, have demonstrated potent inhibitory activity against receptor-interacting protein kinase 1 (RIP1), a key regulator of necroptosis and inflammation pathways [2]. The target compound shares the core structural features of these bioactive molecules:
While direct therapeutic applications of this specific compound remain under investigation, its structural analogs have been explored as lead candidates in neurodegenerative disorders, cancer, and inflammatory conditions due to their ability to modulate programmed cell death pathways [2] [3]. The incorporation of both chlorine and fluorine at ortho positions on the benzyl ring represents an evolution from mono-halogenated predecessors, aiming to optimize target selectivity and physicochemical properties.
The strategic incorporation of chlorine and fluorine atoms at the 2- and 6-positions of the benzyl ring exemplifies rational halogen engineering in medicinal chemistry. This specific substitution pattern confers three key advantages:
Steric and Electronic Effects: The ortho-chloro group creates torsional restriction, reducing bond rotation and favoring bioactive conformations where the benzyl ring lies perpendicular to the amide plane. Concurrently, the ortho-fluorine atom withdraws electron density from the aromatic system, enhancing the π-deficient character of the ring and promoting orthogonal dipole interactions with target proteins [6] .
Enhanced Binding Affinity: Halogens at ortho positions enable halogen bonding interactions with carbonyl oxygen atoms or electron-rich residues in enzyme binding pockets. The chlorine atom (σ-hole = 0.35 e) acts as an effective halogen bond donor, while fluorine participates in strong dipole-dipole interactions and C-F···H hydrogen bonds [3] [6].
Improved Pharmacokinetics: The 2-chloro-6-fluorobenzylamine precursor (CAS: 15205-15-9) contributes to optimal lipophilicity, with a measured logP of ~1.24 for the benzylamine component. This balances membrane permeability and aqueous solubility, as evidenced by the compound's predicted XLogP3 of 2.2 [3] .
Table 2: Impact of Halogen Position on Molecular Properties
| Benzyl Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity | Structural Influence |
|---|---|---|---|---|
| 2-Cl-6-F | C₁₃H₁₈ClFN₂O | 272.75 | RIP1 kinase inhibition (predicted) | Enhanced halogen bonding & torsional strain |
| 4-F | C₁₅H₂₃FN₂O | 266.35 | Confirmed RIP1 inhibition | Improved π-π stacking |
| 2-Cl | C₁₄H₂₀ClN₂O | 258.72 | Neurotransmitter modulation | Moderate steric bulk |
The compound's synthesis typically involves coupling (S)-2-amino-3-methylbutanoic acid derivatives with 2-chloro-6-fluorobenzylamine (15205-15-9), a commercially available building block characterized as a clear, light yellow liquid with boiling point 91-93°C/20 mmHg and density 1.24 g/mL [6] . This precursor's air sensitivity necessitates inert atmosphere handling during amidation reactions, which may employ activated esters or coupling reagents to form the tertiary amide linkage while preserving stereochemical integrity [3] [9].
CAS No.: 160472-93-5
CAS No.: 16950-06-4
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 130606-00-7